(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique benzofuran structure, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of chiral centers at the 2 and 3 positions adds to its complexity and potential for diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Catalysts and solvents are chosen to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for enantioselective interactions, which can be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups and applications.
(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the benzofuran ring.
Uniqueness
This compound is unique due to its specific combination of a benzofuran ring and chiral centers, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)/t6-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZMHDNOSCPOHD-IMTBSYHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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